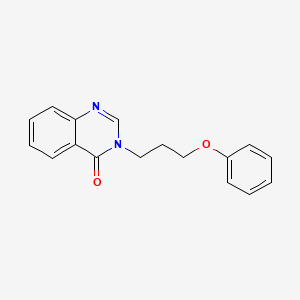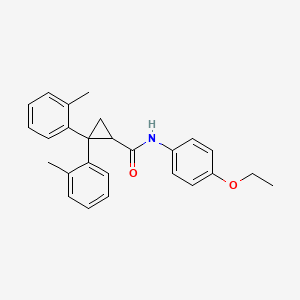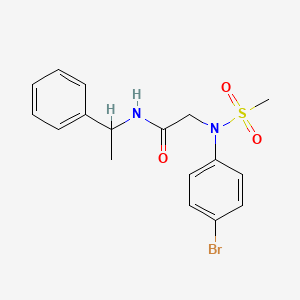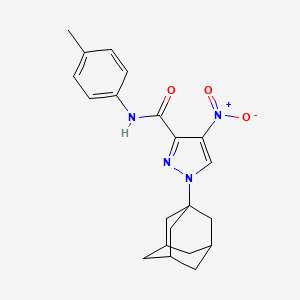
3-(3-phenoxypropyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-phenoxypropyl)-4(3H)-quinazolinone, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPQ is a quinazolinone derivative that has been synthesized through different methods.
Mechanism of Action
The mechanism of action of 3-(3-phenoxypropyl)-4(3H)-quinazolinone is not fully understood, but it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleotides and proteins. 3-(3-phenoxypropyl)-4(3H)-quinazolinone has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
3-(3-phenoxypropyl)-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In cancer cells, 3-(3-phenoxypropyl)-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis, and it has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In animal models of neurodegenerative diseases, 3-(3-phenoxypropyl)-4(3H)-quinazolinone has been shown to reduce oxidative stress and inflammation, and to improve cognitive function. In addition, 3-(3-phenoxypropyl)-4(3H)-quinazolinone has been shown to have antimalarial activity by inhibiting the activity of enzymes involved in the biosynthesis of heme, a vital component of the malaria parasite.
Advantages and Limitations for Lab Experiments
3-(3-phenoxypropyl)-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a synthetic compound with a well-defined chemical structure, which makes it easy to obtain and to study. In addition, 3-(3-phenoxypropyl)-4(3H)-quinazolinone has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using 3-(3-phenoxypropyl)-4(3H)-quinazolinone in lab experiments. For example, 3-(3-phenoxypropyl)-4(3H)-quinazolinone has a relatively short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 3-(3-phenoxypropyl)-4(3H)-quinazolinone. One area of interest is the development of new derivatives of 3-(3-phenoxypropyl)-4(3H)-quinazolinone with improved activity and selectivity. Another area of interest is the investigation of the mechanism of action of 3-(3-phenoxypropyl)-4(3H)-quinazolinone, which may lead to the development of new drugs with similar activity. Finally, the potential use of 3-(3-phenoxypropyl)-4(3H)-quinazolinone in combination with other drugs for the treatment of cancer and other diseases is also an area of interest for future research.
Conclusion
3-(3-phenoxypropyl)-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(3-phenoxypropyl)-4(3H)-quinazolinone has been synthesized through different methods, and it has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. 3-(3-phenoxypropyl)-4(3H)-quinazolinone has several advantages for use in lab experiments, but there are also some limitations to using 3-(3-phenoxypropyl)-4(3H)-quinazolinone in lab experiments. Future research on 3-(3-phenoxypropyl)-4(3H)-quinazolinone may lead to the development of new drugs with improved activity and selectivity, and may also lead to the development of new treatments for cancer and other diseases.
Synthesis Methods
3-(3-phenoxypropyl)-4(3H)-quinazolinone has been synthesized through different methods, including the reaction of 2-aminobenzamide with 3-phenoxypropyl bromide in the presence of potassium carbonate, and the reaction of 2-aminobenzamide with 3-phenoxypropyl isocyanate in the presence of triethylamine. The yield of 3-(3-phenoxypropyl)-4(3H)-quinazolinone obtained through these methods ranges from 50-80%.
Scientific Research Applications
3-(3-phenoxypropyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. 3-(3-phenoxypropyl)-4(3H)-quinazolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, 3-(3-phenoxypropyl)-4(3H)-quinazolinone has been shown to have antimalarial activity, making it a potential candidate for the development of new antimalarial drugs.
properties
IUPAC Name |
3-(3-phenoxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-17-15-9-4-5-10-16(15)18-13-19(17)11-6-12-21-14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCOFCKSAYWMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-phenoxypropyl)-4(3H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B5038771.png)
![3-bromo-4-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5038775.png)
![ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5038779.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)

![N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5038796.png)
![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)

![{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride](/img/structure/B5038824.png)
![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)


![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038855.png)